Home > Products > Screening Compounds P61494 > N-[4-Ethoxy-2-(4-fluorophenyl)quinolin-6-YL]-3-methoxybenzamide
N-[4-Ethoxy-2-(4-fluorophenyl)quinolin-6-YL]-3-methoxybenzamide - 1359386-49-4

N-[4-Ethoxy-2-(4-fluorophenyl)quinolin-6-YL]-3-methoxybenzamide

Catalog Number: EVT-2779879
CAS Number: 1359386-49-4
Molecular Formula: C25H21FN2O3
Molecular Weight: 416.452
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S)-1-[[(7R)-7-(3,4-Dichlorophenyl)-4,7-dihydro-5-methylpyrazolo[1,5]pyrimidin-6-yl]carbonyl]-2-(4-fluorophenyl)pyrrolidine

  • Compound Description: This compound is a novel crystalline form of IKur compound, developed for its potential in treating arrhythmia and IKur-associated diseases. It exists in different crystalline forms including H2-1 dihydrate, H2-2 dihydrate, N-3 anhydrate, and MTBE solvate. The N-3 anhydrate form, in particular, is noted for its stability, desirable flow properties, and particle size. []

2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide

  • Compound Description: This compound exhibits an intramolecular C—H⋯O hydrogen bond, influencing its conformation. It features a 2-chlorobenzyl group exhibiting rotational disorder. []

tert-Butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate

  • Compound Description: This compound serves as an intermediate in synthesizing PRO1, a PROTAC molecule targeting mTOR. The synthesis involves a palladium-catalyzed Suzuki reaction. [, ]
  • Compound Description: This compound, particularly its ethyl ester, acts as an intermediate in producing HMG-CoA reductase inhibitors, a class of cholesterol-lowering agents. [, ]

N-(1,1-Dimethylethyl)-4-[[5'-ethoxy-4-cis-[2-(4-morpholino)ethoxy]-2'-oxospiro[cyclohexane-1,3'-[H]indol]-1'(2'H)-yl]-sulfonyl]-3-methoxybenzamide

  • Compound Description: A novel synthetic route for this compound involves reacting a specific compound (formula II) with another compound (formula III) in dimethyl sulfoxide at room temperature. []

Di-{2-ethoxy-6-[(3-substitue-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)azomethine]phenyl}terephthalates

  • Compound Description: This series of compounds features a 1,2,4-triazole ring and was synthesized to study their acidity strength in different non-aqueous solvents. []
  • Compound Description: This series, along with their N-acetyl derivatives, were designed as potential antidiabetic agents targeting the aldose reductase enzyme. []
  • Compound Description: This compound is an amorphous form of Atorvastatin hemicalcium, a potent HMG-CoA reductase inhibitor used to lower cholesterol levels. []

1-(4-Chloro-2-fluorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanone

  • Compound Description: The crystal structure of this compound, recrystallized from a racemic mixture, reveals a specific conformation and a disordered F atom. []
  • Compound Description: This series of compounds demonstrated promising antitumor activity against various cancer cell lines, particularly those with N-methylpiperazine substituents. []

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

  • Compound Description: This compound is a potent class I selective histone deacetylase (HDAC) inhibitor, exhibiting strong antitumor activity in preclinical studies. []

7-(4-Fluorophenyl)-5,6,7,14-tetrahydroquinolino[4,3-b]benzo[f]quinolin-6-one N,N-Dimethylformamide Solvate

  • Compound Description: This compound, analyzed using X-ray diffraction, exhibits a specific conformation and forms dimers via intermolecular hydrogen bonds. []

3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl 3-(2-bromo-4-fluorophenyl)acrylate

  • Compound Description: This compound acts as an inhibitor of acetyl-CoA carboxylase. Its crystal structure reveals a specific conformation of the cyclohexane ring and interactions between molecules. []

N-{1-[3-(2-Ethoxy-5-(4-ethylpiperazinyl)sulfonyl)-4,5-dihydro-5-oxo-1,2,4-triazin-6-yl]ethyl}butyramide

  • Compound Description: This compound serves as an intermediate in the preparation of Vardenafil, a drug used to treat erectile dysfunction. []

(E)-3-[4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonamide)pyrimidine-5-yl]acraldehyde

  • Compound Description: This compound acts as an intermediate in the synthesis of Rosuvastatin Calcium, a medication used to lower cholesterol. []

N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide

  • Compound Description: This compound is a key intermediate in the synthesis of selective EGFR kinase inhibitors, including EKB-569 and neratinib, which are being developed for cancer treatment. [, ]

2-Alkylamino-3-(4-fluorophenyl)-5-methyl-6-(1H-1,2,4-triazol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-ones

  • Compound Description: This series of compounds, incorporating fluorine into the thieno[2,3-d]pyrimidin-4(3H)-one scaffold, demonstrated increased bactericidal activity compared to their non-fluorinated counterparts. []
  • Compound Description: These cationic compounds were synthesized as potential DNA intercalators and demonstrated promising activity. []

(E)-3-{2-amino-4-ethoxy-6-[N-(4-methoxyphenyl)-N-methylamino]pyrimidin-5-yl}-1-phenylprop-2-en-1-one

  • Compound Description: The crystal structure of this compound reveals a boat-shaped pyrimidine ring and a chain of hydrogen-bonded rings. []

N-[3-Fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

  • Compound Description: This compound and its closely related analogue are potent inhibitors of protein kinase activity and are being investigated for their potential in cancer treatment. [, ]

2-(4-Hydroxyphenyl)-8,8-dimethyl-6-oxo-5-phenyl-6,7,8,9-tetrahydro[1,2,4]triazolo[1,5-a]quinoline-4-carbonitriles

  • Compound Description: This series of compounds was synthesized through a multicomponent reaction using a green chemistry approach, employing ammonium chloride as a catalyst and water as a solvent. []

N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides

  • Compound Description: This series of compounds was evaluated for their antioxidant and anti-inflammatory properties, with some derivatives exhibiting potent inhibition of soybean lipoxygenase (LOX). []

[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol

  • Compound Description: The crystal structure of this compound reveals intermolecular hydrogen bonds that contribute to its stability. []

3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide

  • Compound Description: This compound demonstrates anticancer activity by inhibiting angiogenesis and P-glycoprotein efflux pump activity, overcoming cancer chemoresistance. []

6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79) and its derivatives

  • Compound Description: SN79 and its analogues target sigma-2 receptors, exhibiting divergent cytotoxic and metabolically stimulative functions. Modifications to the core SN79 structure, such as replacing the benzoxazolone oxygen with N-methyl or sulfur, yielded ligands with varying sigma-1 and sigma-2 receptor affinities. []
  • Compound Description: This study focuses on the synthesis and characterization of novel phthalocyanines containing 1,2,4-triazole groups linked via sulfur bridges. These compounds were investigated for their photophysical and photochemical properties for potential use as photosensitizers in photodynamic therapy (PDT). []

2-(Fluorophenyl)-5,6,7,9-tetrahydroquinolin-4-one derivatives

  • Compound Description: This study investigates a series of 2-phenylquinolin-4-one (2-PQ) derivatives as potent antitumor agents. Among the synthesized compounds, 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one (3b) displayed potent cytotoxic activity against various cancer cell lines, showing selectivity towards 14 out of 60 cancer cell lines. The mechanism of action of 3b involves the inhibition of tyrosine autophosphorylation of the insulin-like growth factor-1 receptor (IGF-1R). Further investigation led to the development of sodium 2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl phosphate (15), a monophosphate derivative of 3b, which exhibited promising antitumor activity in a Hep3B xenograft nude mice model. []
  • Compound Description: This compound is an important intermediate in the synthesis of Rosuvastatin, an HMG-CoA reductase inhibitor. The compound was characterized by NMR, LC-MS, and its crystal structure was determined by X-ray diffraction. []
  • Compound Description: These compounds demonstrated promising antimicrobial activity surpassing the reference drug Streptomycin in agar well diffusion assays. Molecular docking studies suggested their potential mechanism of action involves binding to the 16S subunit of ribosomal RNA or tRNA (guanine37-N1)-methyltransferase (TrmD). []

(−)-(9S)-9-(3-Bromo-4-fluorophenyl)-2,3,5,6,7,9-hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-Dioxide (A-278637)

  • Compound Description: A-278637 is a novel ATP-sensitive potassium (KATP) channel opener that effectively inhibits spontaneous myogenic contractile activity of the urinary bladder, potentially offering a new therapeutic approach for overactive bladder. Notably, A-278637 demonstrates superior bladder selectivity compared to other KCOs and the calcium channel blocker nifedipine. []

3-(4-Fluorophenyl)-4-hydroxyfuran-2(5H)-one

  • Compound Description: This compound is a furan-2(5H)-one derivative that forms a two-dimensional layered structure through hydrogen bonding. It is structurally related to other &-butyrolactone (furanone) compounds exhibiting antitumor and anti-inflammatory activities. []
  • Compound Description: TG100435 is a multi-targeted, orally active protein tyrosine kinase inhibitor, exhibiting potent inhibitory activity against Src, Lyn, Abl, Yes, Lck, and EphB4 kinases. Its N-oxide metabolite, TG100855, demonstrates even greater potency. Notably, TG100435 is primarily metabolized to TG100855 by flavin-containing monooxygenases in humans, dogs, and rats. []
  • Compound Description: This study focused on synthesizing and evaluating the in vitro cytotoxic properties of novel quinoline-3-carbaldehyde hydrazones containing either a 1,2,4-triazole or benzotriazole ring. The benzotriazole-containing quinolines demonstrated significant cancer cell growth inhibitory effects, with 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline (5e) emerging as a potential lead compound for further development. []

Properties

CAS Number

1359386-49-4

Product Name

N-[4-Ethoxy-2-(4-fluorophenyl)quinolin-6-YL]-3-methoxybenzamide

IUPAC Name

N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-3-methoxybenzamide

Molecular Formula

C25H21FN2O3

Molecular Weight

416.452

InChI

InChI=1S/C25H21FN2O3/c1-3-31-24-15-23(16-7-9-18(26)10-8-16)28-22-12-11-19(14-21(22)24)27-25(29)17-5-4-6-20(13-17)30-2/h4-15H,3H2,1-2H3,(H,27,29)

InChI Key

JLTRNYLMHVTVNR-UHFFFAOYSA-N

SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.